molecular formula C9H9Cl3O2 B150315 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol CAS No. 14337-31-6

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

Cat. No. B150315
CAS RN: 14337-31-6
M. Wt: 255.5 g/mol
InChI Key: DQMIPRIVNVYSDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the activation of trichloroacetimidates for the transformation of alcohols into ethers, as seen in the synthesis of (2,6-Dichloro-4-methoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidate . Biotransformation-mediated synthesis is another approach used to obtain enantiomerically pure forms of chlorinated phenyl ethanol derivatives . The metabolic formation of chlorophenyl ethanol derivatives has also been reported, indicating the potential for in vivo synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction, revealing details such as hydrogen-bonded chains and frameworks in chlorinated ethane-1,1-diamines . The crystal structure of other related compounds, such as ICR-372-OH, has been studied to understand the impact of functional group modifications on mutagenicity .

Chemical Reactions Analysis

The reactivity of related compounds includes the formation of ethers through the reaction with alcohols and the deprotection of these ethers under acidic conditions . The transformation of ketones to secondary alcohols via reduction has also been described, which is relevant to the chemical reactions that 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and synthesis methods. For instance, the presence of methoxy and chloro substituents can influence the polarity, solubility, and reactivity of these compounds. The crystallization behavior and the formation of hydrogen bonds are indicative of the solid-state properties of these materials .

Relevant Case Studies

Case studies involving the use of related compounds include the development of hypocholesteremic agents , the synthesis of potent inhibitors for clinical development , and the study of mutagenicity in bacterial systems . These studies demonstrate the diverse applications of chlorinated phenyl ethanol derivatives in pharmaceutical and chemical research.

Scientific Research Applications

Biocatalytic Production and Optimization

  • Enantiomerically Pure Synthesis : (S)-1-(4-methoxyphenyl) ethanol, a derivative of 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, is synthesized using Lactobacillus senmaizuke as a biocatalyst. This compound is crucial for producing various drug intermediates, particularly antihistamines like diphenhydramine hydrochloride and loratadine. Optimizing the biocatalytic production involves parameters such as pH, temperature, incubation period, and agitation speed, resulting in high conversion and yield (Kavi, Özdemir, Dertli, & Şahin, 2021).

Degradation Studies

  • Degradation by Fungi : The white rot fungus Phanerochaete chrysosporium can degrade methoxychlor, a compound structurally related to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, into various products, including a derivative of the compound . This suggests potential environmental applications in biodegradation or bioremediation processes (Grifoll & Hammel, 1997).

Reaction Systems and Synthesis

  • Ionic Liquid-Containing Co-Solvent System : The efficiency of enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol is enhanced in systems containing ionic liquids. The catalytic performance depends on the types and combinations of anions and cations in these ionic liquids, which could have implications for industrial synthesis processes (Lou Wenyong, 2011).

Kinetic Studies

  • Hydrolysis of Related Esters : The hydrolysis of p-methoxyphenyl dichloroethanoate and related esters in aqueous solutions with monohydric alcohols, offers insights into the reaction kinetics and stability of compounds similar to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol. These studies provide a deeper understanding of the hydrophobic interactions and reaction dynamics in aqueous environments (Buurma, Pastorello, Blandamer, & Engberts, 2001).

Environmental and Biological Applications

  • Extraction from Aqueous Solutions : The extraction of 2-(4-hydroxyphenyl)ethanol, a compound structurally related to 2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol, from aqueous solutions using emulsion liquid membranes indicates potential applications in environmental cleanup or the extraction of similar compounds from waste streams (Reis, Freitas, Ferreira, & Carvalho, 2006).

properties

IUPAC Name

2,2,2-trichloro-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMIPRIVNVYSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931845
Record name 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(4-methoxyphenyl)ethanol

CAS RN

14337-31-6
Record name Benzenemethanol, 4-methoxy-alpha-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloro-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 10 g quantity of tetraethyl ammonium salt of p-toluenesulfonic acid was dissolved in 60 ml of dimethylformamide containing 0.1 mole of chloroform. The solution was placed in a cathode chamber and in an anode chamber. Further 13.6 g (0.1 mole) of p-methoxybenzaldehyde and 0.01 mole of carbon tetrachloride was introduced into the cathode chamber. A glass filter was used as a diaphragm. Electrolysis was conducted at a constant current of 0.1 A. After current (2 F/mole) was passed, the reaction liquid was withdrawn from the cathode chamber. The carbon tetrachloride and chloroform were distilled off and the residue was extracted with methylene chloride. The methylene chloride was distilled off from the extract and the residue was distilled in a vacuum, giving trichloromethyl-4-methoxyphenyl carbinol. Yield 94.5%, b.p. 122°-124° C./1 mmHg.
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Synthesis routes and methods II

Procedure details

Following the procedure of Example I and substituting benzaldehyde, 4-anisaldehyde and other starting material compounds and substituting the reagents of Example II, there is obtained trichloromethylbenzyl alcohol, trichloromethyl-4-methoxybenzyl alcohol and the benzaldehyde corresponding to said starting material compound, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LR Cafiero - 2009 - search.proquest.com
Trichloromethyl carbinols have been used for over a century to afford α-substituted carboxylic acid derivatives upon treatment with base and an appropriate nucleophile (Jocic reaction). …
Number of citations: 3 search.proquest.com
MK Gupta, Z Li, TS Snowden - The Journal of Organic Chemistry, 2012 - ACS Publications
Versatile trichloromethyl carbinols can be prepared in one pot from primary alcohols by treatment with Dess–Martin periodinane (DMP) in CHCl 3 followed by introduction of …
Number of citations: 29 pubs.acs.org
Z Li - 2015 - search.proquest.com
Trihalomethyl carbinols have been widely used in organic chemistry and pharmaceutical chemistry as useful intermediates in the preparation of a wide variety of functional groups. …
Number of citations: 2 search.proquest.com
CH Lamoureux, VJ Feil - Journal of the Association of Official …, 1980 - academic.oup.com
The impurities in technical methoxychlor were concentrated by removing most of the 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane by recrystallization. Analysis of the impurities by gas …
Number of citations: 24 academic.oup.com

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